5,5-Dichlorobarbituric acid

描述

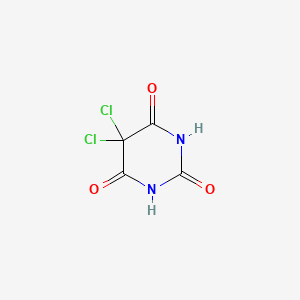

Structure

3D Structure

属性

IUPAC Name |

5,5-dichloro-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGZNRJTBVIGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383006 | |

| Record name | 5,5-DICHLOROBARBITURIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-40-1 | |

| Record name | 5,5-DICHLOROBARBITURIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5,5 Dichlorobarbituric Acid

Reactivity Profiles at the C-5 Dichlorinated Carbon Center

The geminal dichloro group at the C-5 position is the focal point of significant chemical reactivity. The two chlorine atoms, being good leaving groups, and the electrophilic character of the C-5 carbon, enhanced by the flanking carbonyl groups, render this center susceptible to both nucleophilic attack and electrophilic activation.

The C-5 carbon of 5,5-Dichlorobarbituric acid is highly electrophilic due to the inductive effect of the two chlorine atoms and the resonance effect of the two adjacent carbonyl groups. This electronic arrangement makes it a prime target for nucleophilic attack. While direct experimental data on nucleophilic substitution reactions of this compound is limited in the readily available literature, the reactivity can be inferred from the behavior of analogous gem-dihalo compounds activated by carbonyl groups. ncert.nic.inacs.org

The reaction would likely proceed through a tetrahedral intermediate. The nature of the nucleophile and the reaction conditions would determine the final product. For instance, reaction with water or hydroxide (B78521) ions could lead to the formation of alloxan, while other nucleophiles could introduce different functionalities at the C-5 position.

Table 1: Plausible Nucleophilic Substitution Reactions at C-5

| Nucleophile (Nu:) | Potential Product | Reaction Type |

|---|---|---|

| H₂O / OH⁻ | Alloxan | Hydrolysis |

| ROH / RO⁻ | 5,5-Dialkoxybarbituric acid | Alkoxylation |

It is important to note that the reactivity of the C-5 position is a key factor in the pharmacological properties of barbiturates, where substituents at this position play a crucial role. mdpi.comnih.govchegg.com

While the C-5 carbon is inherently electrophilic, its reactivity can be further enhanced by the use of Lewis acids or other electrophilic activators. minia.edu.eglumenlearning.com These reagents can coordinate to one of the chlorine atoms, making it a better leaving group and increasing the electrophilicity of the C-5 carbon. This activation would facilitate attack by even weak nucleophiles.

This strategy is commonly employed in organic synthesis to promote reactions at sterically hindered or electronically deactivated centers. In the context of this compound, electrophilic activation could open pathways to a wider range of C-5 functionalized derivatives that might not be accessible under standard nucleophilic substitution conditions.

Transformations Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring of this compound, while being part of a stable heterocyclic system, can undergo a variety of transformations, including cycloadditions, annulations, and ring-opening/rearrangement processes. These reactions are often influenced by the substituents on the ring and the reaction conditions employed.

Although this compound itself is not a typical diene or dienophile for Diels-Alder reactions, its derivatives can participate in cycloaddition reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org For instance, the exocyclic double bond in 5-alkylidenebarbituric acids, which can be synthesized from barbituric acid, readily participates in [4+2] and [3+2] cycloaddition reactions. mdpi.comnih.gov

Given the electron-deficient nature of the pyrimidine ring in this compound, it could potentially act as a dienophile in inverse-electron-demand Diels-Alder reactions, although such reactivity has not been explicitly reported. nih.gov

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for the synthesis of complex heterocyclic systems. Barbituric acid and its derivatives are versatile substrates for various annulation strategies. organic-chemistry.orgresearchgate.net For example, multicomponent reactions involving barbituric acid can lead to the formation of fused pyrimidine derivatives. mdpi.comresearchgate.netbu.edu.eg

While specific annulation reactions starting from this compound are not well-documented, it is conceivable that the reactive C-5 position could be a starting point for the construction of fused ring systems. For instance, a reaction with a dinucleophile could potentially lead to the formation of a new ring fused at the C-5 position.

The pyrimidine ring of barbiturates can undergo ring-opening under certain conditions, such as strong hydrolysis. mdpi.comresearchgate.net For this compound, such a reaction would likely lead to the formation of dichloromalonylurea and subsequently dichloromalonic acid and urea (B33335).

Rearrangement reactions of the barbiturate (B1230296) ring are also known, often leading to the formation of different heterocyclic systems. For example, certain substituted pyrimidines can undergo ring expansion or contraction. rsc.orgwikipedia.orgyoutube.comnih.govmdpi.com While no specific ring-opening or rearrangement pathways have been detailed for this compound, the presence of the reactive C-5 center could potentially trigger novel rearrangement pathways under specific reaction conditions. The synthesis of spiro barbiturates, for instance, involves the C-5 position in the formation of a new ring system. chemrxiv.orgnih.govresearchgate.netrsc.org

Oxidation and Reduction Pathways of Dichlorinated Barbituric Acids

The electrochemical characteristics of this compound are central to understanding its reactivity. The presence of two electron-withdrawing chlorine atoms at the 5-position significantly influences the electron density of the barbiturate ring, making it susceptible to both oxidative and reductive transformations.

Reduction Pathways:

The electrochemical reduction of this compound is anticipated to proceed via a stepwise mechanism, consistent with the known behavior of organic halides. The initial step involves the transfer of an electron to the molecule, forming a radical anion. This intermediate is unstable and is expected to rapidly eliminate a chloride ion to yield a neutral barbituryl radical. This radical can then undergo further reduction by accepting another electron to form a carbanion, which is subsequently protonated to yield 5-chlorobarbituric acid. The process can then be repeated for the second chlorine atom, ultimately leading to the formation of barbituric acid.

A plausible mechanistic pathway for the reduction of this compound is as follows:

Initial Electron Transfer: this compound accepts an electron to form a radical anion.

Chloride Elimination: The radical anion undergoes rapid fragmentation, losing a chloride ion to form a 5-barbituryl radical.

Second Electron Transfer and Protonation: The 5-barbituryl radical is further reduced to a carbanion, which is then protonated by a proton source in the medium to give 5-chlorobarbituric acid.

Further Reduction: 5-chlorobarbituric acid can then undergo a similar two-electron reduction process to yield barbituric acid.

Oxidation Pathways:

Information regarding the specific oxidation pathways of this compound is less documented. However, based on the oxidation of related compounds like 5-hydroxy-2'-deoxyuridine, it can be inferred that oxidation may lead to the formation of more highly oxidized species such as isodialuric acid and dialuric acid derivatives. nih.gov The barbiturate ring itself can be susceptible to oxidative cleavage under harsh conditions. The presence of the dichloro-substituents at the C5 position may influence the oxidation potential and the nature of the resulting products.

The following table summarizes the key aspects of the proposed oxidation and reduction pathways of this compound.

| Process | Key Intermediates | Final Products (Plausible) |

| Reduction | Radical anion, 5-barbituryl radical, carbanion | 5-Chlorobarbituric acid, Barbituric acid |

| Oxidation | Oxidized ring intermediates | Isodialuric acid derivatives, Dialuric acid derivatives, Ring-opened products |

This interactive table is based on hypothesized pathways and may not represent all possible reaction routes.

Acidity and Proton Transfer Mechanisms in this compound Systems

The acidity of this compound is a critical parameter that dictates its behavior in solution and its ability to participate in proton transfer reactions. The N-H protons of the barbiturate ring are acidic due to the electron-withdrawing effects of the adjacent carbonyl groups.

The first thermodynamic dissociation constant (pKa) for a series of 5,5-disubstituted barbituric acids, including this compound, has been determined. This value provides a quantitative measure of the acidity of the N-H protons.

Acidity Data for Selected 5,5-Disubstituted Barbituric Acids:

| Compound | pKa1 |

| 5,5-Dimethylbarbituric acid | 8.51 |

| 5,5-Diethylbarbituric acid | 8.42 |

| 5,5-Dibromobarbituric acid | 5.85 |

| This compound | 5.55 |

Data sourced from McKeown, R. H. (1980). J. Chem. Soc., Perkin Trans. 2, 504-514.

The data clearly indicates that the presence of two chlorine atoms significantly increases the acidity of the barbituric acid ring, as evidenced by the lower pKa value compared to the dialkyl-substituted derivatives. This is attributed to the strong electron-withdrawing inductive effect of the chlorine atoms, which stabilizes the resulting conjugate base.

Proton Transfer Mechanisms:

Advanced Spectroscopic Characterization and Structural Analysis of 5,5 Dichlorobarbituric Acid

Comprehensive Spectroscopic Techniques for Structural Elucidation

A multi-technique spectroscopic approach is essential for unambiguously confirming the molecular structure of 5,5-dichlorobarbituric acid. Each method offers complementary information, contributing to a complete structural picture.

NMR spectroscopy is a powerful tool for probing the local chemical environments of magnetically active nuclei. For this compound, ¹H and ¹³C NMR provide direct evidence of its core structure.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, featuring a single resonance corresponding to the two equivalent protons attached to the nitrogen atoms (N-H). The chemical shift of this peak would be influenced by solvent choice and concentration due to hydrogen bonding effects.

¹³C NMR: The ¹³C NMR spectrum should display three distinct signals corresponding to the unique carbon environments in the molecule. The C5 carbon, bonded to two chlorine atoms, would appear as a quaternary signal at a characteristic chemical shift. The two equivalent carbonyl carbons (C4 and C6) would produce a single signal, while the C2 carbonyl carbon would yield a separate signal, typically at a slightly different chemical shift due to its unique position between the two nitrogen atoms.

2D NMR: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to confirm assignments. An HMBC experiment, for instance, would show a correlation between the N-H protons and the adjacent carbonyl carbons (C2, C4, C6), definitively linking the proton and carbon frameworks of the molecule.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Variable (e.g., 10-12) | Singlet | N1-H , N3-H |

| ¹³C | ~165-175 | Singlet | C 2=O |

| ¹³C | ~160-170 | Singlet | C 4=O, C 6=O |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational spectroscopy probes the stretching and bending modes of chemical bonds. Infrared (IR) and Raman spectroscopy provide complementary information, as the selection rules for each technique differ. These methods are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, which are sensitive to the polymorphic form of the compound.

The FT-IR spectrum of the tetragonal polymorph of this compound shows distinct bands characteristic of its structure. nih.gov A strong, sharp N-H stretching vibration is observed at 3258 cm⁻¹, with a weaker band at 3152 cm⁻¹. nih.gov In the carbonyl region, a weaker band appears at 1756 cm⁻¹ with a shoulder at approximately 1769 cm⁻¹, alongside a stronger band at 1729 cm⁻¹. nih.gov Differences in the crystal packing of the various polymorphs lead to slight shifts in these vibrational frequencies, making vibrational spectroscopy a useful tool for differentiating between them.

Table 2: Key Infrared Absorption Bands for Tetragonal this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3258 | Strong, Sharp | N-H Stretch |

| 3152 | Weak | N-H Stretch |

| 1769 | Shoulder | C=O Stretch |

| 1756 | Weak | C=O Stretch |

Data sourced from experimental results on the tetragonal polymorph. nih.gov

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The barbiturate (B1230296) ring contains carbonyl chromophores which undergo n→π* transitions upon absorption of ultraviolet radiation. Consequently, this compound is expected to exhibit absorption maxima in the UV region. The exact position and molar absorptivity of these peaks can be influenced by the solvent environment. The lack of an extended conjugated system means the compound is colorless and does not absorb in the visible region of the spectrum.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically generating protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. The calculated monoisotopic mass of C₄H₂Cl₂N₂O₃ is 195.9446 Da. HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

Table 3: Calculated Exact Masses of Potential Ions in ESI-MS

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| [C₄H₃Cl₂N₂O₃]⁺ | [M+H]⁺ | 196.9524 |

| [C₄H₁Cl₂N₂O₃]⁻ | [M-H]⁻ | 194.9368 |

| [C₄H₂Cl₂N₂NaO₃]⁺ | [M+Na]⁺ | 218.9343 |

X-ray Crystallography of this compound Polymorphs

The existence of polymorphs—different crystalline forms of the same compound—has been known for this compound for over a century. nih.gov Recent studies have successfully determined the crystal structures of three distinct polymorphs, revealing significant differences in their molecular packing and hydrogen-bonding networks. iucr.org

Three polymorphs of this compound have been identified and structurally characterized: a monoclinic form, an orthorhombic form, and a tetragonal form. nih.gov These polymorphs exhibit different thermal stabilities, with reported melting points of 477 K (monoclinic), 490 K (orthorhombic), and 478 K (tetragonal). nih.gov

The primary distinction between these polymorphs lies in their hydrogen-bonding motifs. While the tetragonal polymorph forms a tape-like structure, the monoclinic and orthorhombic forms assemble into different types of layer structures. iucr.org

Tetragonal Polymorph: This form crystallizes in the tetragonal system. The molecules are linked by N—H···O hydrogen bonds to form a "tape" structure that extends along the iucr.org crystallographic direction. nih.gov

Monoclinic Polymorph: This polymorph displays a layer-type (L-6) hydrogen-bonding network. iucr.org

Orthorhombic Polymorph: This form adopts a different layer-type (L-5) hydrogen-bonding arrangement. iucr.org

The distinct packing arrangements in these polymorphs can influence physical properties such as solubility, dissolution rate, and stability.

Table 4: Comparative Crystallographic Data for this compound Polymorphs

| Parameter | Tetragonal Polymorph | Monoclinic Polymorph | Orthorhombic Polymorph |

|---|---|---|---|

| Crystal System | Tetragonal | Monoclinic | Orthorhombic |

| Hydrogen-Bonding Motif | C-3 Tape | L-6 Layer | L-5 Layer |

| Unit Cell Parameter a | 13.8883 (3) Å | Data reported iucr.org | Data reported iucr.org |

| Unit Cell Parameter b | 13.8883 (3) Å | Data reported iucr.org | Data reported iucr.org |

| Unit Cell Parameter c | 6.9126 (2) Å | Data reported iucr.org | Data reported iucr.org |

| Unit Cell Volume (V) | 1333.34 (6) ų | Data reported iucr.org | Data reported iucr.org |

| Molecules per Unit Cell (Z) | 8 | Data reported iucr.org | Data reported iucr.org |

Data for the tetragonal polymorph from Gelbrich et al. (2012). nih.gov Data for monoclinic and orthorhombic polymorphs reported in Gelbrich et al. (2011). iucr.org

Table of Mentioned Compounds

| Compound Name |

|---|

Analysis of Intermolecular Interactions: Hydrogen Bonds (N-H···O)

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds, which are fundamental to the formation of its various polymorphic forms. In the solid state, the primary hydrogen bonding motif involves the interaction between the nitrogen-hydrogen (N-H) groups of the pyrimidine (B1678525) ring, acting as hydrogen bond donors, and the carbonyl oxygen (C=O) atoms, acting as acceptors.

In the tetragonal polymorph of this compound, these N-H···O interactions result in the formation of a well-defined tape structure. nih.gov This structure is composed of two parallel molecular strands. Within a single strand, adjacent molecules are linked through N-H···O hydrogen bonds involving the carbonyl group at the C6 position. nih.gov These parallel strands are then interconnected by a second set of N-H···O hydrogen bonds, this time engaging the carbonyl oxygen at the C2 position. nih.gov This cross-linking of strands creates a robust, tape-like assembly. nih.gov A notable characteristic of this arrangement is that the carbonyl group at the C4 position does not participate in hydrogen bonding. nih.gov

This specific pattern of hydrogen bonding gives rise to distinct ring motifs within the crystal lattice. The interconnection of the two strands via N-H···O=C2 interactions forms R³₃(12) rings, a descriptor that characterizes the atoms involved in the hydrogen-bonded ring. nih.gov While the tetragonal form exhibits this tape structure (classified as C-3 type), the monoclinic and orthorhombic polymorphs of this compound display different hydrogen-bonding patterns, forming layer structures designated as L-6 and L-5 types, respectively. nih.gov

The presence and nature of these hydrogen bonds are also evident in spectroscopic data. For instance, the Fourier-transform infrared (FT-IR) spectrum of the tetragonal polymorph shows a strong, sharp N-H stretching vibration at 3258 cm⁻¹ and a weaker one at 3152 cm⁻¹. nih.gov These frequencies are indicative of N-H groups involved in hydrogen bonding.

| Interaction Type | Donor | Acceptor | Polymorph | Resulting Structure | Reference |

| Hydrogen Bond | N-H | C6=O | Tetragonal | Forms molecular strands | nih.gov |

| Hydrogen Bond | N-H | C2=O | Tetragonal | Links strands into tapes | nih.gov |

| Hydrogen Bond | N/A | C4=O | Tetragonal | Not involved in H-bonding | nih.gov |

Halogen Bonding (Cl···O) and Other Non-Covalent Interactions

Beyond the dominant hydrogen bonds, the crystal packing of this compound is further stabilized by other non-covalent interactions, most notably halogen bonding. Halogen bonding is a directional interaction between a halogen atom (in this case, chlorine) and a Lewis base (an electron-pair donor).

In the tetragonal polymorph, a short intermolecular contact is observed between a chlorine atom and the non-hydrogen-bonded carbonyl oxygen at the C4 position. nih.gov This Cl···O interaction has a measured distance of 3.201 (1) Å, which is shorter than the sum of the van der Waals radii of chlorine and oxygen, indicating a significant attractive interaction. nih.gov This specific contact is described as Cl2···O4. nih.gov These halogen bonds play a crucial role in associating the N-H···O hydrogen-bonded tapes with each other. nih.gov

| Interaction Type | Atoms Involved | Distance (Å) | Polymorph | Reference |

| Halogen Bond | Cl···O | 3.201 (1) | Tetragonal | nih.gov |

| Halogen-Halogen | Cl···Cl | 3.3873 (8) | Tetragonal | nih.gov |

| Halogen-Halogen | Cl···Cl | 3.4462 (9) | Tetragonal | nih.gov |

Conformational Analysis of the Pyrimidine-2,4,6-trione Ring

The conformation of the central pyrimidine-2,4,6-trione ring is a critical aspect of the molecular structure of this compound. Theoretical studies and experimental data indicate that the ring is not perfectly planar. Computational geometry optimizations for 5,5-dihalogenbarbituric acids have shown that a C5-endo envelope conformation represents the global conformational energy minimum. nih.gov In this conformation, the C5 atom, which bears the two chlorine substituents, is puckered out of the plane formed by the other atoms of the ring. nih.gov

This preference for an envelope conformation is interpreted as a mechanism to minimize repulsive steric and electronic interactions between the axial substituent and the atoms of the pyrimidine ring. nih.gov A significant consequence of this puckering is an observable disparity in the bond lengths of the two C5-Cl bonds. The axial C5-Cl bond (the one pointing away from the main ring plane) is typically elongated compared to the equatorial C5-Cl bond. nih.gov

Solid-State Characterization Methodologies

The structural and physicochemical properties of this compound in the solid state have been elucidated using a variety of analytical techniques. The existence of its different polymorphic forms (monoclinic, orthorhombic, and tetragonal) was established through these methods. nih.gov

Hot-Stage Microscopy (HSM): This technique is used to visually observe thermal transitions, such as melting. It was used to determine the distinct equilibrium melting points for the different polymorphs of this compound, which are 477 K (monoclinic), 490 K (orthorhombic), and 478 K (tetragonal). nih.gov

Sublimation: This physical process was utilized as a method for crystal growth, successfully yielding all three known polymorphic modifications of the compound. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to probe the vibrational modes of molecules. For this compound, it has been used to characterize the hydrogen bonding environment. The FT-IR spectrum of the tetragonal polymorph provided characteristic bands for N-H and C=O stretching, with the specific pattern being consistent with the C-3 tape connectivity identified by X-ray diffraction. nih.gov

Other standard techniques commonly applied to the solid-state characterization of related pharmaceutical compounds, which are relevant for a comprehensive analysis, include:

Computational and Theoretical Insights into 5,5 Dichlorobarbituric Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 5,5-dichlorobarbituric acid at the molecular level. These computational methods provide a detailed understanding of the molecule's electronic structure, which in turn governs its stability, reactivity, and intermolecular interactions. By solving approximations of the Schrödinger equation, researchers can model various molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure of molecules like this compound. DFT methods, such as B3LYP, are prized for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.gov Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data, providing a fundamental understanding of the molecular system. nih.gov

For barbituric acid derivatives, these calculations have been instrumental in determining stable conformations and understanding the electronic landscape. For instance, geometry optimizations at various levels of theory have confirmed that a C5-endo envelope conformation is the global energy minimum for 5,5-dihalogenbarbituric acids. nih.gov This preferred conformation is believed to minimize repulsive interactions between the axial substituent and the pyrimidine (B1678525) ring atoms. nih.gov Theoretical calculations at the G3 level have been successfully used to determine the gas-phase enthalpy of formation for related compounds like 5,5-dimethylbarbituric acid, showing good agreement with experimental values. nih.gov

These computational approaches allow for the calculation of key electronic descriptors that provide insights into the reactivity of the molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and chemical potential. A smaller HOMO-LUMO gap, for example, suggests higher polarizability and greater reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. avogadro.cc The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, indicating areas that are, respectively, electron-deficient (electrophilic) and electron-rich (nucleophilic). avogadro.ccwalisongo.ac.id

The color-coding of an MEP map provides an intuitive representation of charge distribution, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). avogadro.cc These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in the crystal engineering of barbiturates. walisongo.ac.id The topography of the MEP, including the locations of its critical points, can identify electron-rich sites like lone pairs and π-bonds, offering a robust prediction of how the molecule will interact with other species. mdpi.com

The concepts of σ-holes and π-holes have emerged from the analysis of molecular electrostatic potentials and are critical for understanding a range of non-covalent interactions. A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom, along the extension of the bond axis. mdpi.com This electron-deficient region arises from the anisotropic distribution of electron density around the bonded atom. polimi.it

In molecules containing halogen atoms like this compound, the chlorine atoms are expected to possess σ-holes. The magnitude and positivity of these σ-holes are influenced by the polarizability and electronegativity of the halogen atom. nih.gov More polarizable and less electronegative atoms tend to have more positive σ-holes. polimi.it These positive σ-holes can engage in attractive interactions with electron-rich regions (nucleophiles) on neighboring molecules, a phenomenon known as halogen bonding.

Similarly, π-holes are regions of positive electrostatic potential located above and below the plane of a π-system, such as an aromatic ring. While the pyrimidine ring of this compound is not aromatic, the concept is relevant to substituted barbiturates with aromatic groups. The analysis of σ-holes and π-holes provides a more nuanced understanding of the directional nature of intermolecular interactions that dictate the crystal packing of these molecules. nih.govbgu.ac.il

Thermochemical Studies of Stability and Reactivity

Thermochemical studies, both experimental and computational, are essential for quantifying the stability and reactivity of this compound. Experimental techniques like combustion calorimetry are used to determine the enthalpy of formation in the solid state. For the related 5,5-dimethylbarbituric acid, the standard molar enthalpy of formation in the crystalline state at 298.15 K was determined to be -(706.4 ± 2.2) kJ·mol⁻¹. nih.gov

The enthalpy of sublimation, which is the energy required for a substance to transition from the solid to the gaseous state, is another crucial thermochemical parameter. This can be measured using methods like the transpiration method. For 5,5-dimethylbarbituric acid, the enthalpy of sublimation at 298.15 K was found to be (115.8 ± 0.5) kJ·mol⁻¹. nih.gov From these experimental values, the gas-phase enthalpy of formation can be derived, providing a direct measure of the molecule's intrinsic stability. nih.gov

Computational methods, such as high-level ab initio calculations (e.g., G3 theory), can also be employed to calculate gas-phase enthalpies of formation. nih.gov The close agreement between theoretical and experimental values for similar compounds lends confidence to the predictive power of these computational models for this compound. These thermochemical data are fundamental for understanding the molecule's energetic landscape and predicting its behavior in chemical reactions.

| Thermochemical Data for 5,5-Dimethylbarbituric Acid | |

| Parameter | Value |

| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | -(706.4 ± 2.2) kJ·mol⁻¹ |

| Enthalpy of Sublimation (298.15 K) | (115.8 ± 0.5) kJ·mol⁻¹ |

| Gas-Phase Enthalpy of Formation (298.15 K) | -(590.6 ± 2.3) kJ·mol⁻¹ |

Computational Modeling of Intermolecular Interactions in Crystal Lattices

The solid-state structure of this compound is governed by a complex network of intermolecular interactions. Computational modeling plays a vital role in dissecting and quantifying these interactions within the crystal lattice. The polymorphic nature of this compound, with known tetragonal, monoclinic, and orthorhombic forms, highlights the subtle interplay of different intermolecular forces that can lead to various stable crystal packings. nih.gov

DFT calculations can be used to investigate the supramolecular structures observed in the solid state. nih.gov By modeling dimers, trimers, or larger clusters of molecules, it is possible to analyze the geometry and energetics of the various intermolecular contacts, including hydrogen bonds and halogen bonds.

Hydrogen bonds are a dominant intermolecular force in the crystal structures of barbiturates. A quantitative analysis of their contributions to the lattice energy is crucial for understanding the stability of different polymorphs. In the crystal structure of this compound, N—H···O=C hydrogen bonds are the primary interactions leading to the formation of tapes, layers, or framework structures. nih.govmdpi.com

Computational methods allow for the calculation of the interaction energies of specific hydrogen-bonded pairs. The strength of a hydrogen bond is influenced by the nature of the donor and acceptor atoms and the surrounding chemical environment. In the tetragonal polymorph of this compound, two strands of a hydrogen-bonded tape are linked by a second set of N—H···O=C interactions involving the C2 carbonyl group, resulting in R³₃(12) ring motifs. nih.gov The C4 carbonyl group, however, is not involved in hydrogen bonding in this particular polymorph. nih.gov

By computationally dissecting the crystal lattice into its constituent hydrogen-bonded motifs and calculating their interaction energies, a quantitative picture of the forces holding the crystal together can be developed. This analysis is essential for understanding polymorphism and for the rational design of new crystalline materials with desired properties.

Evaluation of Halogen and Tetrel/Pnictogen Bond Strengths and Geometries

Computational studies have been instrumental in characterizing the non-covalent interactions of this compound, particularly the strengths and geometries of halogen, tetrel, and pnictogen bonds. The introduction of electron-withdrawing chlorine atoms at the C5 position significantly influences the electronic properties of the barbituric acid ring, enhancing its ability to participate in these directional interactions. polimi.itacs.org

Theoretical modeling of 5,5-dihalobarbituric acid derivatives reveals that the substitution of hydrogen atoms at the C5 position with halogens alters the geometry of the ring. The C5 carbon is pushed out of the plane of the other ring atoms, resulting in one quasi-axial and one quasi-equatorial C-Cl bond. acs.org This conformational change is crucial for the formation of specific non-covalent bonds.

Halogen Bonds: The chlorine atoms in this compound can act as halogen bond donors. This interaction arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the chlorine atom opposite to the C-Cl covalent bond. polimi.it Computational models show that this positive region can interact favorably with nucleophilic sites, such as the oxygen atoms of carbonyl groups in adjacent molecules. While bromine derivatives tend to form shorter and more linear halogen bonds than their chlorine counterparts, chlorine still participates in these interactions to a notable extent. polimi.it For instance, in a derivative, a Cl···O halogen bond distance of 314.9 pm with a C-Cl···O angle of 165.14° has been computationally observed, indicating a directional and significant interaction. polimi.it

Tetrel Bonds: A key computational insight is the role of the C5 carbon atom as a tetrel bond donor. The presence of the two electronegative chlorine atoms enhances the electrophilic character of the C5 carbon, creating a positive σ-hole on this sp³-hybridized atom. polimi.itacs.org This allows for the formation of C(sp³)...O tetrel bonds, which are a distinctive feature in the crystal structures of these compounds. acs.org Computational modeling indicates that the positive electrostatic potentials from the σ-holes of the quasi-axial C-Cl bond and the π-holes of the ring's C(sp²) carbons can merge, creating a highly positive potential region near the C5 atom, which favors the approach of an oxygen atom. acs.orgacs.org

Pnictogen Bonds: The nitrogen atoms of the imide groups in the barbituric acid ring can also act as pnictogen bond donors. The electron-withdrawing nature of the adjacent carbonyl groups depletes the electron density on the nitrogen atoms, making them electrophilic. polimi.it This allows for the formation of N···O pnictogen bonds with nearby oxygen atoms, which have been identified in computational and crystallographic studies of various barbituric acid derivatives. polimi.itacs.org

The following table summarizes representative geometric parameters for these non-covalent interactions as described in computational and experimental studies of 5,5-dihalobarbituric acid derivatives.

| Interaction Type | Donor Atom | Acceptor Atom | Representative Distance (pm) | Representative Angle (°) |

| Halogen Bond | Cl | O | 314.9 | 165.14 |

| Tetrel Bond | C(sp³) | O | - | - |

| Pnictogen Bond | N | O | - | - |

Note: Specific quantitative bond strength values for this compound were not detailed in the reviewed literature, and the data for tetrel and pnictogen bonds are presented qualitatively based on computational descriptions.

Prediction and Elucidation of Reaction Mechanisms via Computational Chemistry

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the reviewed literature, computational chemistry has been widely applied to understand the reactivity of the barbituric acid scaffold, particularly at the C5 position. nih.gov This position is recognized as a key active site that can function as either an electrophilic or nucleophilic center depending on the reaction conditions and substituents. nih.gov

Computational methods, such as Density Functional Theory (DFT), are employed to model reaction pathways and predict the feasibility of different mechanisms. For instance, in studies of C-alkylation versus O-alkylation of barbituric acid derivatives, computational analysis has shown that C-alkylation is generally favored both thermodynamically and kinetically. These calculations help rationalize experimental observations and predict the outcomes of reactions with different types of electrophiles.

Furthermore, computational models have been used to elucidate the mechanism of reactions occurring at the C5 position. For example, in the catalyst-free C-5 dehydrogenative aza-coupling of barbituric acid, geometry optimization of proposed intermediates and transition states was performed using DFT calculations (B3LYP level with a 6-31++G(d,p) basis set). This computational approach helps to support a plausible reaction mechanism, which involves the nucleophilic attack of the tautomeric form of barbituric acid from its C5 position onto an electrophilic diazonium salt. The subsequent tautomerization of the resulting adduct is also modeled to predict the final product structure.

These examples demonstrate the power of computational chemistry to:

Identify the most reactive sites in a molecule.

Calculate the energies of reactants, products, intermediates, and transition states.

Propose and validate plausible reaction mechanisms.

Explain observed regioselectivity and stereoselectivity.

By applying these computational techniques, researchers can gain a deeper understanding of the factors that govern the chemical behavior of barbituric acid derivatives, which can guide the design of new synthetic routes and the development of novel compounds.

Design and Synthesis of Novel Derivatives from 5,5 Dichlorobarbituric Acid

Strategic Derivatization at the C-5 Position

The C-5 position of 5,5-dichlorobarbituric acid is an electrophilic center, making it a prime target for nucleophilic substitution and other derivatization strategies. The two chlorine atoms can be sequentially or simultaneously replaced, providing a gateway to introduce a variety of functional groups and construct complex molecular architectures.

The introduction of carbon-based moieties at the C-5 position is a fundamental strategy for creating new barbituric acid derivatives. This can be achieved through reactions with various carbon nucleophiles. For instance, the reaction of 1,3-dialkylbarbituric acids with benzyl (B1604629) chloride in the presence of sodium borohydride (B1222165) in DMF can yield 5-benzyl or 5,5-dibenzyl derivatives in high yields. researchgate.net Another key approach is the acylation at the C-5 position. The sodium derivative of 1,3-dimethylbarbituric acid undergoes efficient monoacylation when treated with ω-chloroalkanoyl chlorides or diacid dichlorides in the presence of pyridine (B92270). researchgate.net This method allows for the attachment of functionalized acyl chains, which can be further modified. For example, a nucleophilic displacement of the chlorine in a resulting 5-chloroacetyl-barbiturate can be accomplished in a one-pot procedure, expanding the range of accessible derivatives. researchgate.net

| Starting Material | Reagent(s) | C-5 Substituent(s) Introduced | Reference |

| 1,3-Dimethylbarbituric acid | Benzyl chloride, NaBH4, DMF | Benzyl, Dibenzyl | researchgate.net |

| Sodium salt of 1,3-dimethylbarbituric acid | ω-Chloroalkanoyl chloride, Pyridine | Functionalized Acyl | researchgate.net |

| 5-Chloroacetyl-1,3-dimethylbarbituric acid | Various Nucleophiles | Diverse Acyl Derivatives | researchgate.netresearchgate.net |

The C-5 carbon of the barbituric acid ring can serve as a spiro center, linking the pyrimidine (B1678525) ring to another cyclic system. This creates structurally rigid, three-dimensional molecules. Spiro[carbazole-3,5′-pyrimidines] can be synthesized with high diastereoselectivity through a four-component reaction involving an aromatic aldehyde, 1,3-dimethylbarbituric acid, and indole-2-acetate, catalyzed by CuSO4. rsc.org This reaction proceeds via the formation of an indole-2,3-quinodimethane intermediate which then undergoes a Diels-Alder reaction with the dienophile generated in situ from the barbituric acid derivative. rsc.org While direct reactions using this compound as the spiro-precursor are less commonly detailed, the principle of using the C-5 position to anchor a new ring system is a well-established strategy in barbiturate (B1230296) chemistry.

| Reactants | Catalyst | Spirocyclic System Formed | Reference |

| Indole-2-acetate, Aromatic aldehyde, 1,3-Dimethylbarbituric acid | CuSO4 | Spiro[carbazole-3,5′-pyrimidine] | rsc.org |

N-Functionalization and its Influence on Molecular Properties

Modification at the N-1 and N-3 positions of the this compound core significantly alters the molecule's properties. N-substitution can change solubility, lipophilicity, and the electronic nature of the entire ring system, thereby influencing its reactivity and potential applications.

The synthesis of N,N'-disubstituted derivatives is a common strategy to modify the barbiturate scaffold. While specific examples starting directly from this compound are not extensively detailed in the provided context, the general synthesis of 1,3-diaryl thiobarbituric acids, which serve as precursors for more complex systems, is well-documented. clockss.org These are often prepared and then subsequently reacted at the C-5 position. For example, 1,3-di-(m-methylphenyl)thiobarbituric acid can be reacted with chloroacetyl chloride to afford the 5-chloroacetyl derivative. clockss.org Similarly, the synthesis of 1,3-diaryl-β-carbolines demonstrates multistep approaches to creating complex N-aryl heterocyclic systems. nih.gov The synthesis of α,α-diaryl-α-amino acid precursors also highlights methods for creating highly substituted aromatic derivatives. nih.gov

| Derivative Type | General Approach | Precursor Example | Reference |

| 1,3-Diaryl | Synthesis of the N,N'-diaryl (thio)barbituric acid followed by C-5 functionalization. | 1,3-Di-(m-methylphenyl)thiobarbituric acid | clockss.org |

| 1,3-Dialkyl | Alkylation of the nitrogen atoms of the barbiturate ring. | 1,3-Dimethylbarbituric acid | researchgate.net |

The introduction of substituents on the nitrogen atoms has profound electronic and steric consequences. Electron-withdrawing or -donating groups on an N-aryl substituent can modulate the electron density of the pyrimidine ring. researchgate.net Steric effects are also significant; bulky substituents can lead to deformation of the ligand or macrocycle, which in turn strongly affects its properties. researchgate.net For instance, in porphyrin chemistry, which provides analogous insights, the introduction of numerous bulky substituents can deform the porphyrin ligand, thereby impacting its coordination properties more significantly than purely electronic effects. researchgate.net In the case of N-substituted barbiturates, these changes influence the acidity of any remaining N-H protons and the reactivity of the carbonyl groups and the C-5 position.

Formation of Fused and Bridged Heterocyclic Compounds Utilizing Dichlorobarbituric Acid as a Synthon

This compound and its derivatives are valuable synthons for constructing polycyclic heterocyclic systems. The reactivity of the C-5 position and the carbonyl groups allows for annulation reactions where new rings are fused onto the pyrimidine core. For example, the reaction of 1,3-diarylthiobarbituric acids with chloroacetyl chloride yields 5-chloroacetyl derivatives, which can undergo intramolecular cyclization with ethanolic sodium acetate (B1210297) to afford furo[2,3-d]pyrimidines. clockss.org This transformation converts the C-5 substituent into a new, fused five-membered furan (B31954) ring. Similarly, reacting a 5-chloroacetyl-barbiturate with triethylamine (B128534) can yield a furanouracil derivative. researchgate.net These reactions demonstrate the utility of C-5 functionalization as a stepping stone to building more complex, fused heterocyclic structures. researchgate.netresearchgate.net

| Starting Synthon | Reagent(s) | Fused Heterocyclic System | Reference |

| 5-Chloroacetyl-1,3-diarylthiobarbituric acid | Ethanolic Sodium Acetate | Furo[2,3-d]pyrimidine | clockss.org |

| 5-Chloroacetyl-1,3-dimethylbarbituric acid | Triethylamine (Et3N) | Furanouracil | researchgate.net |

Pyrano-Fused Pyrimidine Systems

The fusion of a pyran ring to the pyrimidine core of barbituric acid can lead to the formation of pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their potential pharmacological properties. The synthesis of such systems from this compound would likely involve a reaction sequence that capitalizes on the reactivity of the dichloromethylene group at the 5-position.

A hypothetical, yet chemically plausible, approach would involve a reaction with a binucleophile capable of forming the pyran ring. For instance, a 1,3-dicarbonyl compound or its enol equivalent could serve as a suitable reaction partner. The proposed reaction mechanism would likely proceed through an initial nucleophilic attack from the enol or enolate of the 1,3-dicarbonyl compound onto the electrophilic carbon at the 5-position of the barbituric acid ring, leading to the displacement of one of the chlorine atoms. A subsequent intramolecular cyclization, involving the second nucleophilic site of the 1,3-dicarbonyl moiety and the remaining chloro-substituted carbon, would then form the pyran ring.

Table 1: Hypothetical Reaction Components for Pyrano-Fused Pyrimidine Synthesis

| This compound Derivative | 1,3-Dicarbonyl Compound | Proposed Product |

| This compound | Acetylacetone | 6,8-dimethyl-1,5,7,9-tetraza-spiro[4.5]decane-2,4,10-trione derivative |

| 1,3-Dimethyl-5,5-dichlorobarbituric acid | Diethyl malonate | Diethyl 2,4-dioxo-1,3,5,7-tetraza-spiro[4.5]decane-8,8-dicarboxylate derivative |

Note: The structures and systematic names of the proposed products are based on the expected outcome of the described hypothetical reaction pathway. The feasibility and actual outcome of these reactions would require experimental verification.

Other Fused Ring Architectures

Beyond pyran-fused systems, the reactivity of this compound could theoretically be exploited to construct a variety of other fused heterocyclic architectures. The key would be the selection of an appropriate binucleophile that can react with the two electrophilic sites at the 5-position.

For example, reaction with a 1,2- or 1,3-dinucleophile could lead to the formation of five- or six-membered rings fused to the barbituric acid core. Examples of such dinucleophiles include ethylenediamine, o-phenylenediamine, or 1,3-propanedithiol. The reaction would be anticipated to proceed via a stepwise or concerted double nucleophilic substitution of the two chlorine atoms.

Another intriguing possibility lies in the synthesis of spirocyclic compounds. If a dinucleophile reacts at the 5-position without subsequent fusion to the pyrimidine ring itself, a spiro-heterocycle would be formed. For instance, reaction with a diol like ethylene (B1197577) glycol could potentially lead to the formation of a spiro-dioxolane derivative.

Table 2: Potential Binucleophiles for the Synthesis of Other Fused Ring Architectures

| Binucleophile | Potential Fused Ring System |

| Ethylenediamine | Imidazo[4,5-e]pyrimidine derivative |

| o-Phenylenediamine | Benzo[g]pteridine derivative |

| 1,3-Propanedithiol | 1,3-Dithiano[5,4-d]pyrimidine derivative |

| Ethylene glycol | Spiro[dioxolane-2,5'-pyrimidine] derivative |

Note: The formation of these fused ring systems is speculative and would depend on the reaction conditions and the relative reactivity of the nucleophiles and the electrophilic center.

Applications of 5,5 Dichlorobarbituric Acid and Its Derivatives in Advanced Organic Synthesis and Functional Materials Science

Role as Versatile Building Blocks in Heterocyclic Chemistry

Based on available scientific literature, there is limited specific information detailing the role of 5,5-dichlorobarbituric acid as a versatile building block for complex chemical structures or its direct facilitation of carbon-carbon bond forming reactions. Research has more prominently focused on other derivatives of barbituric acid for these synthetic applications.

Precursors for Complex Chemical Structures

Information regarding the use of this compound as a precursor for complex chemical structures is not extensively covered in the reviewed literature.

Facilitation of Carbon-Carbon Bond Forming Reactions

The direct application of this compound in facilitating carbon-carbon bond forming reactions is not a prominent topic in the surveyed scientific research.

Research in Catalysis and Reagent Development

Current research does not prominently feature this compound in the development of new catalysts or reagents.

Exploration in Supramolecular Chemistry and Crystal Engineering

The study of this compound has yielded significant insights in the fields of supramolecular chemistry and crystal engineering. The molecule's ability to form predictable and robust intermolecular interactions, primarily through hydrogen bonding, makes it an excellent model for understanding and designing complex solid-state architectures. Research has revealed that the compound is polymorphic, meaning it can crystallize in multiple different forms, including monoclinic, orthorhombic, and tetragonal systems. nih.gov This polymorphism is a direct consequence of the different ways the molecules can pack together, highlighting the subtlety and importance of intermolecular forces in determining the final structure of a material. nih.gov

Design of Hydrogen-Bonded Frameworks

The crystal structure of this compound is dominated by the formation of strong N—H⋯O hydrogen bonds. nih.gov In its tetragonal polymorph, these interactions link molecules together to form a "tape" or chain structure. nih.gov Specifically, two strands of molecules are linked by N—H⋯O=C interactions involving the carbonyl group at the C2 position of the barbiturate (B1230296) ring. nih.gov These interactions create distinct ring motifs within the structure, which can be described using graph-set notation as R³₃(12) rings. nih.gov Interestingly, the carbonyl group at the C4 position is not involved in this primary hydrogen-bonding network. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₂Cl₂N₂O₃ |

| Crystal System | Tetragonal |

| Hydrogen Bond Motif | N—H⋯O=C bonded tapes (C-3 type) |

| Participating Carbonyl | C2 Carbonyl |

| Non-participating Carbonyl | C4 Carbonyl |

| Graph Set Notation | R³₃(12) |

Self-Assembly of Functional Molecular Architectures

The hydrogen-bonded tapes formed by this compound molecules serve as primary structural motifs that can further self-assemble into more complex, three-dimensional architectures. nih.gov In the tetragonal polymorph, these tapes are associated through weaker, yet structurally significant, intermolecular contacts. nih.gov

Specifically, two neighboring hydrogen-bonded tapes are linked by Cl⋯O interactions with a measured distance of 3.201 Å. nih.gov Four of these two-tape assemblies are then arranged around a fourfold roto-inversion axis. nih.gov This hierarchical assembly, starting from a single molecule to a hydrogen-bonded chain and then to a larger 3D framework held by halogen contacts, is a key principle of crystal engineering. The precise and directional nature of these varied intermolecular forces allows for the rational design and construction of functional molecular architectures from the bottom up.

| Interaction Type | Atoms Involved | Distance (Å) | Role in Structure |

|---|---|---|---|

| Hydrogen Bond | N—H⋯O | Not specified | Forms primary 1D tapes |

| Halogen Contact | Cl⋯O | 3.201 | Links adjacent H-bonded tapes |

| Halogen Contact | Cl⋯Cl | 3.3873 | Connects tape assemblies |

| Halogen Contact | Cl⋯Cl | 3.4462 | Connects tape assemblies |

Future Directions and Emerging Research Avenues for 5,5 Dichlorobarbituric Acid

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. mdpi.com While 5,5-dichlorobarbituric acid itself is achiral, its derivatives, created by substituting at the N1 and N3 positions or through reactions at the carbonyl groups, can possess stereogenic centers. The development of asymmetric synthetic methodologies to control the stereochemistry of these derivatives represents a significant and largely unexplored research frontier.

Future efforts will likely focus on the application of chiral catalysts to introduce enantioselectivity in reactions involving this compound. Key areas of investigation could include:

Chiral Lewis Acid Catalysis : The use of chiral Lewis acids, such as those based on boron or other metals, could catalyze stereoselective additions to the carbonyl groups or reactions of N-substituted derivatives. rsc.orgdiva-portal.org These catalysts can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer.

Organocatalysis : Metal-free chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, offer a powerful alternative for asymmetric transformations. mdpi.com These catalysts could be employed in reactions like asymmetric alkylations or Michael additions to produce chiral barbiturate (B1230296) structures with high enantiomeric excess. mdpi.commdpi.com

Transition-Metal Catalysis : Chiral transition-metal complexes, utilizing ligands like BINAP or DuPhos, are highly effective in a wide range of asymmetric reactions. sigmaaldrich.com Investigating their utility in cross-coupling or hydrogenation reactions to build complex chiral scaffolds incorporating the this compound core is a promising direction.

The successful development of these methodologies would provide access to a new library of enantiomerically pure compounds, enabling the systematic investigation of their stereochemistry-dependent properties and potential applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical ingredients is increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. wordpress.com Applying these principles to the synthesis of this compound and its derivatives is a logical next step for efficient and safe production.

Future research in this area will likely involve:

Development of Continuous Flow Syntheses : Designing continuous flow reactor systems for the chlorination of barbituric acid and subsequent derivatization reactions. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to cleaner reactions and higher purity products.

Enhanced Safety Protocols : Reactions involving chlorinated compounds can present safety challenges. Flow reactors, with their small reaction volumes, inherently minimize the risks associated with hazardous intermediates or exothermic reactions, making the synthesis of dichlorobarbiturates safer. wordpress.com

Automated Library Synthesis : Integrating flow reactors with automated robotic systems would enable the high-throughput synthesis of libraries of this compound derivatives. This would accelerate the discovery of new compounds with desired properties by allowing for the rapid exploration of a wide range of structural modifications. nih.gov The telescoping of reaction steps, where sequential transformations are performed in a continuous stream without intermediate purification, could significantly shorten synthesis times. nih.gov

The table below outlines the potential advantages of applying flow chemistry to the synthesis of this compound derivatives compared to traditional batch methods.

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer with small reaction volumes and superior heat exchange. |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to better consistency. |

| Scalability | Scaling up can be complex and may require significant process redesign. | Straightforward scaling by running the system for longer periods or using parallel reactors. |

| Efficiency | Often involves multiple work-up and purification steps, leading to lower overall yield. | Potential for in-line purification and telescoping of steps, improving efficiency and reducing waste. |

| Reproducibility | Can be subject to variations between batches. | High degree of reproducibility due to precise instrumental control. |

Advanced Characterization via In-Situ Spectroscopy and Ultrafast Dynamics

A comprehensive understanding of the structural and electronic properties of this compound is crucial for its rational application. While standard characterization techniques are valuable, advanced methods can provide unprecedented insights into its behavior in real-time and under various conditions.

Emerging research avenues in characterization include:

In-Situ Spectroscopy : The use of techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can provide detailed information about the electronic structure and local coordination environment of the chlorine and other atoms during chemical reactions or physical transformations. rsc.org Monitoring reactions in real-time helps to elucidate reaction mechanisms and identify transient intermediates. rsc.org Spectroscopic techniques like FT-IR and Raman microscopy can also be employed to study the compound's polymorphic forms and hydrogen-bonding interactions. nih.govresearchgate.net

Ultrafast Spectroscopy : Techniques such as transient absorption and time-resolved fluorescence spectroscopy can probe the dynamics of electronic excited states on femtosecond to picosecond timescales. acs.orgnih.gov Studying the ultrafast dynamics of this compound could reveal key information about its photophysical properties, including energy relaxation pathways and intersystem crossing rates, which is vital for applications in photochemistry and materials science. acs.org

The table below summarizes advanced characterization techniques and the potential insights they could offer for this compound research.

| Technique | Potential Application | Information Gained |

| In-Situ X-ray Absorption/Emission Spectroscopy (XAS/XES) | Monitoring chemical reactions and phase transitions in real-time. | Dynamic changes in electronic structure, oxidation state, and local atomic environment. rsc.org |

| Confocal Raman Microscopy | Characterizing different polymorphic forms and studying intermolecular interactions. | Vibrational modes, crystal lattice information, and details of hydrogen bonding. researchgate.net |

| Ultrafast Transient Absorption Spectroscopy | Investigating the behavior of the molecule after light absorption. | Lifetimes of excited states, reaction dynamics, and energy transfer processes. acs.orgnih.gov |

Theoretical Prediction and Rational Design of Novel Dichlorobarbituric Acid-Based Systems

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules before their synthesis. nih.gov Applying these methods to this compound can guide experimental efforts and accelerate the discovery of novel functional materials.

Future computational studies are expected to focus on:

Density Functional Theory (DFT) Calculations : Using DFT to accurately predict the geometric and electronic structures, vibrational frequencies, and thermodynamic stability of this compound and its derivatives. mdpi.comresearchgate.net Such calculations can also elucidate intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the compound's solid-state packing. nih.gov

Prediction of Functional Properties : Computational screening of virtual libraries of derivatives to predict properties like nonlinear optical (NLO) activity, electronic absorption spectra, and reactivity. mdpi.comresearchgate.net This can identify promising candidates for specific applications, such as in electro-optics or as chemical sensors.

Reaction Mechanism Elucidation : Modeling reaction pathways to understand the mechanisms of synthesis and reactivity. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

The following table highlights key properties of this compound derivatives that can be predicted using theoretical methods.

| Property | Computational Method | Potential Impact |

| Molecular Geometry & Stability | DFT, Ab initio methods | Understanding of preferred conformations and polymorphic stability. nih.govmdpi.com |

| Electronic Properties (HOMO/LUMO) | DFT, Time-Dependent DFT (TD-DFT) | Prediction of reactivity, redox potentials, and electronic transitions. |

| Spectroscopic Properties (IR, UV-Vis) | DFT, TD-DFT | Aiding in the interpretation of experimental spectra and structural confirmation. nih.gov |

| Nonlinear Optical (NLO) Properties | DFT | Guiding the design of new materials for optoelectronic applications. mdpi.comresearchgate.net |

| Reaction Energetics | DFT, Transition State Theory | Elucidating reaction mechanisms and predicting product distributions. |

Potential in Responsive Materials and Advanced Chemical Sensors

The unique combination of a rigid heterocyclic core, multiple hydrogen bond donors and acceptors, and electron-withdrawing chlorine atoms makes this compound an attractive building block for supramolecular chemistry and materials science. nih.gov Its ability to participate in specific intermolecular interactions can be harnessed to create "smart" materials that respond to external stimuli.

Promising future directions in this area include:

Stimuli-Responsive Polymers and Gels : Incorporating the this compound moiety into polymer backbones or as pendant groups to create materials that respond to changes in pH, temperature, or the presence of specific analytes. researchgate.net The hydrogen-bonding capabilities could be used to form reversible cross-links in hydrogels.

Chemical Sensors : Designing sensor molecules where the binding of a target analyte to the barbiturate core or a derivative induces a measurable change in an optical or electronic signal. The electron-deficient nature of the chlorinated ring could be exploited for sensing electron-rich species.

Supramolecular Assemblies : Utilizing the predictable hydrogen-bonding patterns of barbiturates to construct complex, self-assembled architectures like rosettes, tapes, or frameworks. nih.govmdpi.com The chlorine atoms could be used to direct assembly through halogen bonding, offering an additional layer of structural control.

The development of such materials could lead to applications in areas like targeted drug delivery, environmental monitoring, and molecular electronics.

常见问题

Basic: How can the different polymorphs of 5,5-Dichlorobarbituric acid be experimentally distinguished?

Methodological Answer:

Polymorph identification requires a combination of single-crystal X-ray diffraction (SCXRD) and thermal analysis :

- SCXRD : Determines unit cell parameters and space groups. For example:

- Hot-stage microscopy : Measures melting points (Ia: 477 K, Ib: 490 K, Ic: 478 K) .

- Powder XRD : Differentiates polymorphs via peak positions and intensities .

Basic: What are the primary hydrogen-bonding motifs observed in DCBA polymorphs?

Methodological Answer:

Hydrogen-bonding networks are classified using graph set analysis and topology descriptors :

- Tetragonal (Ic) : Forms C-3 type tapes via N–H⋯O interactions involving C2 and C6 carbonyl groups, creating R₃³(12) rings .

- Monoclinic (Ia) : Exhibits L-6 layer structures with N–H⋯O bonds and Cl⋯O contacts (3.201 Å) .

- Orthorhombic (Ib) : Displays L-5 layers with distinct inter-tape associations .

Validation : Compare with reference data from analogous 5,5-dihalogen barbiturates .

Advanced: How does isomorphic seeding influence the crystallization of metastable DCBA polymorphs?

Methodological Answer:

Isomorphic seeding leverages structural similarity to template metastable forms:

- Seed selection : Use barbiturates with matching lattice parameters (e.g., 5,5-dibromobarbituric acid for L-5 layers) .

- Crystallization protocol : Sublimate DCBA at 473–490 K with seed crystals. Monitor via differential scanning calorimetry (DSC) to detect polymorph-specific thermal events .

- Characterization : Confirm phase purity with synchrotron XRD to resolve subtle structural differences .

Advanced: How to resolve contradictions in reported hydrogen-bonding topologies for DCBA polymorphs?

Methodological Answer:

Address discrepancies through multimodal analysis :

- Topology validation : Use TOPOS software to reanalyze symmetry operations and intermolecular contacts. For example, Cl⋯O interactions in Ic (3.201 Å) may be misinterpreted as H-bonds without electron density maps .

- Comparative studies : Cross-reference with isostructural analogues (e.g., 5,5-dibromobarbituric acid) to identify systematic trends .

- High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Basic: What synthetic methods yield high-purity DCBA for crystallographic studies?

Methodological Answer:

High-purity DCBA is synthesized via:

- Sublimation : Heat under vacuum (473–490 K) to grow needle-like single crystals (Ic) .

- Condensation reactions : React diethyl dichloromalonate with urea in glacial acetic acid, followed by recrystallization from ethanol .

Purity validation : - ¹H NMR : Confirm absence of protonated impurities (expected: singlet for NH groups).

- Elemental analysis : Match C, H, N, Cl percentages to theoretical values .

Advanced: What experimental strategies differentiate Cl⋯O halogen bonds from van der Waals interactions in DCBA structures?

Methodological Answer:

Hirshfeld surface analysis and DFT calculations are key:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。